Hymenoxon
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Overview
Description
Hymenoxon is a member of oxanes.
Scientific Research Applications
Ethnopharmacological and Phytochemical Potential
The genus Hymenocrater, closely related to Hymenoxon, has been studied for its ethnopharmacological, phytochemical, and therapeutic potential. This review covers the use of Hymenocrater species in folk medicine and their pharmacological properties, such as antimicrobial, antiparasitic, antioxidant, anticancer, and antidiabetic activities. The genus is noted for its essential oil content, including flavonoids, phenolic acids, and terpenoids (Morteza-Semnani, Ahadi, & Hashemi, 2016).
Neuroimmunological Research
Research on Copolymer 1 (Copaxone, glatiramer acetate), which has a similar molecular structure to this compound, has provided insights into neuroimmunology. This research covers its use in treating multiple sclerosis, exploring how Cop 1-specific T cells secrete various cytokines and transform growth factor-beta, influencing the immune system in the central nervous system (Aharoni et al., 2000).
Antinociceptive, Antioxidant, and Antimicrobial Effects
The essential oil from Hymenaea cangaceira, part of the same plant family as this compound, was studied for its antinociceptive, antioxidant, and antimicrobial effects. This oil showed potential in treating pain, infections, and oxidative stress, validating its traditional uses in medicine (Veras et al., 2020).
Gastrointestinal Absorption and Metabolisation
A study on Hymenocardine, a cyclopeptide alkaloid from a related plant, examined its gastrointestinal absorption and metabolism. This research provides a basis for understanding the pharmacokinetics of similar compounds, which could include this compound (Tuenter et al., 2017).
Immunotherapy and Allergy Research
Research in the field of Hymenoptera venom allergy offers insights into the immunological properties of this compound-related compounds. The study of venom allergens helps in understanding allergic reactions and developing immunotherapies (Spillner, Blank, & Jakob, 2014).
Properties
CAS No. |
57074-51-8 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1S,3R,7R,9R,10S,12R,14R)-12,14-dihydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C15H22O5/c1-7-4-11-9(8(2)13(17)19-11)6-15(3)10(7)5-12(16)20-14(15)18/h7,9-12,14,16,18H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12-,14-,15+/m1/s1 |
InChI Key |
PYINVOHSOZSEPB-DKGLCQEFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1C[C@@H](O[C@H]3O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |
57377-32-9 57074-51-8 |
|
Synonyms |
hymenovin hymenovin, (3aR-(3aalpha,4abeta,5alpha,7beta,8aalpha,9alpha,10aalpha))-isomer hymenoxone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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